molecular formula C14H11IO3S B1232056 Iodosuprofen

Iodosuprofen

Cat. No.: B1232056
M. Wt: 386.21 g/mol
InChI Key: UIZPHGUBGPJBAR-UHFFFAOYSA-N
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Description

Iodosuprofen is a nonsteroidal anti-inflammatory drug (NSAID) analog that has been iodinated to enhance its properties. It is a derivative of suprofen, which is known for its anti-inflammatory and analgesic effects. The iodination of suprofen results in this compound, which has been studied for its potential use as a crystallographic probe in the study of enzyme active sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodosuprofen involves the iodination of suprofenThe reaction conditions often involve the use of iodine or iodinating agents under controlled conditions to ensure the selective iodination of the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous-flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Iodosuprofen can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives with higher oxidation states, while reduction could result in the removal of the iodine atom, reverting to the parent compound .

Scientific Research Applications

Iodosuprofen has several scientific research applications, including:

Mechanism of Action

The mechanism of action of iodosuprofen involves its interaction with the enzyme prostaglandin H2 synthase (PGHS-1). This compound binds to the active site of the enzyme, inhibiting its cyclooxygenase activity. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of prostaglandins, which are mediators of pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Iodosuprofen

This compound is unique due to its iodinated structure, which enhances its utility as a crystallographic probe. This iodination allows for more precise studies of enzyme active sites, providing valuable insights into drug-enzyme interactions that are not as easily obtained with non-iodinated analogs .

Properties

Molecular Formula

C14H11IO3S

Molecular Weight

386.21 g/mol

IUPAC Name

2-[4-(5-iodothiophene-2-carbonyl)phenyl]propanoic acid

InChI

InChI=1S/C14H11IO3S/c1-8(14(17)18)9-2-4-10(5-3-9)13(16)11-6-7-12(15)19-11/h2-8H,1H3,(H,17,18)

InChI Key

UIZPHGUBGPJBAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=C(S2)I)C(=O)O

Synonyms

iodosuprofen
p-(2'-iodo-5'-thenoyl)hydrotropic acid

Origin of Product

United States

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